(2-Chloro-4-methoxyphenyl)methanol

Description

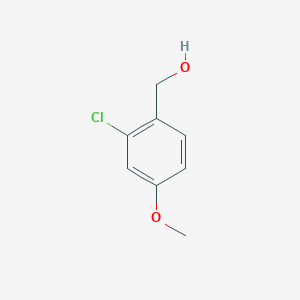

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORXRKZALSZEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334018-24-5 | |

| Record name | (2-chloro-4-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2-Chloro-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound and offers detailed, field-proven methodologies for the experimental determination of these properties. The causality behind each experimental choice is elucidated to provide a deeper understanding of the protocols.

Chemical Identity

To ensure clarity and precision, it is crucial to define the specific chemical entity being discussed. This guide focuses on the isomer with the following identifiers:

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | 2-Chloro-4-methoxybenzyl alcohol[1][2] |

| CAS Number | 334018-24-5[1][2][3][4][5] |

| Molecular Formula | C₈H₉ClO₂[1][2][4][5] |

| Molecular Weight | 172.61 g/mol [1][2][4][5] |

| Chemical Structure |  |

Note: It is essential to use the CAS number to avoid ambiguity with other isomers, such as (4-chloro-2-methoxyphenyl)methanol.

Known Physical Properties

The following table summarizes the currently available physical property data for this compound. It is important to note that some key properties have not been extensively reported in the literature, highlighting the necessity for the experimental protocols detailed in this guide.

| Physical Property | Value | Source |

| Physical State | Liquid (at 20°C) | [1] |

| Boiling Point | 282.7 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [5] |

| Melting Point | Not available | [3][6] |

| Solubility | No data available | [6] |

| Storage Temperature | 2-8°C | [4] |

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected. Given that the physical state is reported as a liquid at 20°C, a sub-ambient melting point is anticipated.

Causality of Experimental Choices: The capillary method is a widely adopted and reliable technique for determining the melting point of small quantities of an organic compound.[7][8] The use of a calibrated thermometer and a controlled heating rate, especially near the melting point, is crucial for accuracy.[8] A preliminary rapid heating helps to quickly estimate the melting range, saving time in subsequent, more precise measurements.

Protocol:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

A sample height of 2-3 mm is ideal.

-

-

Measurement:

-

Place the loaded capillary tube into a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute.

-

Once an approximate range is determined, allow the apparatus to cool.

-

Prepare a new sample and heat at a rate of 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is T1-T2.

-

Repeat the measurement at least twice to ensure reproducibility.

-

Diagram of Melting Point Determination Workflow:

References

- 1. 334018-24-5 2-Chloro-4-methoxybenzyl alcohol AKSci 8489AH [aksci.com]

- 2. 2-Chloro-4-methoxybenzyl alcohol 95% | CAS: 334018-24-5 | AChemBlock [achemblock.com]

- 3. aksci.com [aksci.com]

- 4. 334018-24-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 334018-24-5 Name: [xixisys.com]

- 7. store.astm.org [store.astm.org]

- 8. medpharma12.com [medpharma12.com]

- 9. uomus.edu.iq [uomus.edu.iq]

(2-Chloro-4-methoxyphenyl)methanol chemical structure and analysis

An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)methanol

This guide provides a comprehensive technical overview of this compound, a key intermediate in various synthetic applications, particularly in the realm of drug discovery and agrochemical development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, analytical characterization, synthesis, and applications.

Introduction: The Significance of a Versatile Benzyl Alcohol Derivative

This compound, a substituted benzyl alcohol, serves as a critical building block in organic synthesis. Its unique substitution pattern—a chlorine atom and a methoxy group on the phenyl ring—imparts specific reactivity and properties that are highly valuable in the synthesis of complex molecules. The presence of the chloro and methoxy groups can significantly influence the biological activity and pharmacokinetic properties of the final compounds, making this intermediate a subject of interest in medicinal chemistry.[1][2]

The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This versatility has led to its use in the development of active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and pesticides.[3]

Chemical Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity is a thorough grasp of its structure and inherent properties.

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a chloromethyl group at position 1, a chlorine atom at position 2, and a methoxy group at position 4.

IUPAC Name: this compound Molecular Formula: C₈H₉ClO₂[4] Molecular Weight: 172.61 g/mol [4]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various analytical systems.

| Property | Value | Reference |

| Boiling Point | 282.7 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| XLogP3-AA | 1.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Purification Strategies

The synthesis of this compound typically involves the reduction of the corresponding aldehyde, 2-chloro-4-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, and several reliable methods are available.

Synthetic Pathway: Reduction of 2-Chloro-4-methoxybenzaldehyde

A common and efficient method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This method is favored for its mild reaction conditions and high yields.

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol: Sodium Borohydride Reduction

The following protocol provides a step-by-step guide for the laboratory-scale synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxybenzaldehyde in methanol.

-

Reagent Addition: Cool the solution in an ice bath and add sodium borohydride portion-wise, monitoring the reaction temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction with water and then acidify with dilute hydrochloric acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected chemical shifts and coupling patterns provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR (400 MHz, CDCl₃): The spectrum would typically show a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and signals in the aromatic region corresponding to the three protons on the benzene ring.

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show distinct signals for the methoxy carbon, the benzylic carbon, and the aromatic carbons, with their chemical shifts influenced by the chloro and methoxy substituents.

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the O-H stretch of the alcohol, C-O stretches of the alcohol and ether, and aromatic C-H and C=C stretches.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | ~3400 (broad) |

| C-H (aromatic) | ~3000-3100 |

| C-H (aliphatic) | ~2850-2960 |

| C=C (aromatic) | ~1600, 1480 |

| C-O (ether, alcohol) | ~1030-1250 |

| C-Cl | ~600-800 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under Electron Impact (EI) ionization, the molecular ion peak (M⁺) would be observed, along with characteristic fragment ions resulting from the loss of functional groups. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Techniques

GC-MS is a powerful technique for both separation and identification. The compound can be analyzed on a suitable capillary column, and the resulting mass spectrum of the eluting peak can be compared with library data for confirmation.

Typical GC-MS Conditions:

-

Column: HP-5MS (or equivalent)

-

Injector Temperature: 250 °C

-

Oven Program: A temperature gradient program, for example, starting at 60°C and ramping up to 280°C.

-

Carrier Gas: Helium

-

Detector: Mass Spectrometer (EI mode)

Caption: Comprehensive analytical workflow for characterization.

Applications in Drug Development and Beyond

The utility of this compound as a synthetic intermediate is well-established.[3] The chloro and methoxy substituents can play crucial roles in modulating the pharmacological profile of a drug candidate.[1][2] For instance, the chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability. The methoxy group can influence solubility and also participate in hydrogen bonding interactions.

This compound and its derivatives are key precursors in the synthesis of a range of biologically active molecules, demonstrating its importance in the pipeline of modern drug discovery.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is harmful if swallowed and causes skin and serious eye irritation.[6]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

-

Handle in a well-ventilated area or under a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Store in a cool, dark, and tightly closed container, away from oxidizing agents.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective and safe utilization in research and development. This guide provides a foundational framework for scientists and researchers working with this important compound.

References

- 1. drughunter.com [drughunter.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound [myskinrecipes.com]

- 4. 4 Chloro-2-methoxybenzyl alcohol | C8H9ClO2 | CID 3549393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Significance of a Versatile Benzyl Alcohol Intermediate

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-methoxyphenyl)methanol

This compound is a substituted benzyl alcohol that serves as a crucial building block in the synthesis of more complex molecules. Its specific arrangement of chloro, methoxy, and hydroxymethyl functional groups makes it a valuable intermediate in various fields, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals[1]. The ability to selectively introduce this moiety is paramount for researchers engaged in lead optimization and process development.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond simple procedural lists, we will dissect the underlying chemical principles, justify the selection of reagents and conditions, and present validated protocols. The aim is to equip researchers, scientists, and drug development professionals with a robust understanding of the available synthetic strategies, enabling them to make informed decisions tailored to their specific laboratory or industrial context. We will explore three core strategies: the reduction of the corresponding benzaldehyde, the more vigorous reduction of the benzoic acid derivative, and a classic organometallic approach via a Grignard reagent.

Pathway 1: Reduction of 2-Chloro-4-methoxybenzaldehyde

The most direct and frequently employed route to this compound is the reduction of its parent aldehyde, 2-Chloro-4-methoxybenzaldehyde. This transformation is highly efficient and typically proceeds with excellent chemoselectivity, as aldehydes are readily reduced in the presence of many other functional groups. The overall strategy involves two key stages: the synthesis of the aldehyde precursor and its subsequent reduction to the target alcohol.

Synthesis of the Aldehyde Precursor

A common and effective method for preparing 2-Chloro-4-methoxybenzaldehyde is through the methylation of the corresponding phenol, 2-chloro-4-hydroxybenzaldehyde. The Williamson ether synthesis is the foundational reaction here, where a phenoxide is reacted with a methylating agent.

Diagram 1: Synthesis of 2-Chloro-4-methoxybenzaldehyde

Caption: Williamson ether synthesis for aldehyde precursor preparation.

Experimental Protocol: Synthesis of 2-Chloro-4-methoxybenzaldehyde[2]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-hydroxybenzaldehyde (2.0 g, 12.8 mmol) and N,N-dimethylformamide (DMF, 25 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃, 3.46 g, 25.0 mmol) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide in situ.

-

Methylation: Add an excess of iodomethane (e.g., 1.5 mL, ~24 mmol) to the stirred suspension. The reaction is typically conducted at room temperature.

-

Reaction Monitoring: Allow the reaction to stir for 18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). The organic layers are combined.

-

Purification: Wash the combined organic layer with saturated brine (2 x 20 mL) to remove residual DMF and inorganic salts, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and remove the solvent by distillation under reduced pressure to yield 2-chloro-4-methoxybenzaldehyde as a nearly pure product.

| Parameter | Value | Reference |

| Typical Yield | ~70% | [2] |

| Starting Material | 2-chloro-4-hydroxybenzaldehyde | [2] |

| Reagents | K₂CO₃, Iodomethane, DMF | [2] |

| Temperature | Room Temperature | [2] |

Reduction of the Aldehyde to this compound

With the aldehyde in hand, the final reduction step is performed. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like esters, amides, or the chloro-substituent on the aromatic ring. Its compatibility with protic solvents like methanol or ethanol makes it exceptionally convenient for laboratory-scale synthesis.

Diagram 2: Reduction of Aldehyde to Target Alcohol

Caption: Selective reduction of the aldehyde using sodium borohydride.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: In a 250 mL round-bottom flask, dissolve 2-chloro-4-methoxybenzaldehyde (5.0 g, 29.3 mmol) in methanol (100 mL). Stir the solution until the aldehyde is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of the hydride reagent.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.33 g, 35.2 mmol, ~1.2 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.

-

Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise until the effervescence ceases and the pH is slightly acidic (pH ~6). This step neutralizes excess NaBH₄ and hydrolyzes the intermediate borate ester.

-

Isolation: Remove the bulk of the methanol under reduced pressure. Add water (50 mL) to the residue and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Typical Value | Rationale |

| Yield | >90% | High efficiency of NaBH₄ for aldehyde reduction. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Excellent selectivity, safety, and ease of use. |

| Solvent | Methanol / Ethanol | Protic solvents suitable for NaBH₄. |

| Temperature | 0 °C to Room Temp. | Controls initial exotherm, then allows reaction to complete. |

Pathway 2: Reduction of 2-Chloro-4-methoxybenzoic Acid

An alternative strategy involves the reduction of the corresponding carboxylic acid, 2-Chloro-4-methoxybenzoic acid[3][4]. This pathway is particularly useful if the benzoic acid is a more readily available or cost-effective starting material. However, carboxylic acids are less reactive towards nucleophilic attack than aldehydes, necessitating the use of a more powerful reducing agent.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. Unlike NaBH₄, LiAlH₄ reacts violently with protic solvents, including water. Therefore, all reactions must be conducted under strictly anhydrous conditions using ethereal solvents like diethyl ether or tetrahydrofuran (THF).

Diagram 3: Reduction of Carboxylic Acid to Target Alcohol

Caption: Potent reduction of the carboxylic acid using LiAlH₄.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

-

Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip it with a dropping funnel, condenser, and magnetic stir bar.

-

Reagent Suspension: Carefully add LiAlH₄ (1.3 g, 34.2 mmol, ~1.5 equivalents) to anhydrous THF (50 mL) in the flask.

-

Substrate Addition: Dissolve 2-Chloro-4-methoxybenzoic acid (4.2 g, 22.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The initial reaction is an acid-base reaction forming a lithium carboxylate salt and hydrogen gas.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. The reduction of the carboxylate salt to the primary alcohol occurs at this elevated temperature.

-

Workup (Fieser method): Cool the reaction flask to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:

-

Water (1.3 mL)

-

15% aqueous Sodium Hydroxide (NaOH) solution (1.3 mL)

-

Water (3.9 mL) This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate through a pad of Celite®, washing the solid with additional THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the target alcohol.

Reduction via Catalytic Hydrogenation

For larger-scale industrial applications, catalytic hydrogenation is often preferred over metal hydrides due to better atom economy, safety, and simpler workup procedures. This method involves reacting the benzoic acid with hydrogen gas under pressure in the presence of a metal catalyst.[5][6] Supported ruthenium (Ru) catalysts are often effective for this transformation.[5]

| Parameter | LiAlH₄ Method | Catalytic Hydrogenation |

| Reducing Agent | Lithium Aluminum Hydride | H₂ gas |

| Catalyst | None | e.g., 5% Ru/C |

| Pressure | Atmospheric | High Pressure (e.g., >500 psi) |

| Solvent | Anhydrous Ether/THF | Dioxane, Water mixtures[5] |

| Safety | High (pyrophoric reagent, H₂ evolution) | High (flammable H₂ gas, high pressure) |

| Workup | Complex (Fieser quench) | Simple (filtration of catalyst) |

Pathway 3: Synthesis via Grignard Reaction

A fundamentally different approach utilizes a Grignard reagent to form the C-C bond between the aromatic ring and the hydroxymethyl carbon. This classic organometallic route involves two distinct steps: the formation of the Grignard reagent from an aryl halide and its subsequent reaction with formaldehyde, which serves as a one-carbon electrophile.[7]

Diagram 4: Grignard Synthesis Pathway

Caption: Two-stage synthesis via Grignard reagent and formaldehyde.

Experimental Protocol: Grignard Synthesis

Step A: Formation of (2-Chloro-4-methoxyphenyl)magnesium bromide

-

Setup: Assemble a flame-dried, three-neck flask with a condenser, dropping funnel, and glass stopper under an inert atmosphere. Place magnesium turnings (0.8 g, 33 mmol) in the flask.

-

Initiation: Add a small crystal of iodine and ~10 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromo-2-chloro-4-methoxybenzene (5.5 g, 25 mmol) in 40 mL of anhydrous ether. Add ~2 mL of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling begins. Gentle warming may be required.

-

Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent[8]. The resulting dark grey/brown solution is used directly in the next step.

Step B: Reaction with Formaldehyde

-

Electrophile Source: Formaldehyde can be used as a gas (depolymerized from paraformaldehyde) or as a solution. For lab scale, bubbling gaseous formaldehyde through the Grignard solution at 0 °C is effective.

-

Reaction: Cool the Grignard reagent from Step A to 0 °C. Slowly introduce formaldehyde gas under the surface of the stirred solution. The reaction is exothermic. The Grignard reagent's nucleophilic carbon attacks the electrophilic carbon of formaldehyde.[9]

-

Workup: After the addition is complete, quench the reaction by slowly pouring it over a mixture of ice and saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target alcohol.

Conclusion and Pathway Comparison

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The choice of method depends heavily on factors such as the availability of starting materials, required scale, and laboratory safety infrastructure.

| Pathway | Key Precursor | Key Reagent(s) | Advantages | Disadvantages |

| Aldehyde Reduction | 2-Chloro-4-methoxybenzaldehyde | NaBH₄ | High yield, high selectivity, mild conditions, simple workup. | Requires synthesis of the aldehyde precursor. |

| Acid Reduction | 2-Chloro-4-methoxybenzoic acid | LiAlH₄ / H₂ + Catalyst | Utilizes a different, potentially cheaper precursor. | LiAlH₄ requires strict anhydrous conditions and careful workup. Hydrogenation requires high-pressure equipment. |

| Grignard Synthesis | 1-Bromo-2-chloro-4-methoxybenzene | Mg, Formaldehyde | Classic C-C bond formation, good for structural diversity. | Requires strict anhydrous conditions; Grignard formation can be difficult to initiate. |

For most laboratory applications, the reduction of 2-Chloro-4-methoxybenzaldehyde with sodium borohydride offers the best combination of efficiency, safety, and simplicity. For industrial-scale production, catalytic hydrogenation of the corresponding benzoic acid may present a more economical and scalable alternative, provided the necessary high-pressure equipment is available. The Grignard pathway remains a powerful tool, particularly when building analogues from various aryl halides.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-methoxybenzoic acid | 21971-21-1 [amp.chemicalbook.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. leah4sci.com [leah4sci.com]

- 8. benchchem.com [benchchem.com]

- 9. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to (2-Chloro-4-methoxyphenyl)methanol and Its Isomers for Advanced Research

Senior Application Scientist's Note: This technical guide addresses the chemical compound (2-Chloro-4-methoxyphenyl)methanol. It is critical to note that while this specific isomer is of interest, publicly available experimental data and a dedicated CAS number are limited. However, a closely related and well-documented isomer, (4-Chloro-2-methoxyphenyl)methanol (CAS Number: 55685-75-1) , is extensively characterized and serves as a valuable reference. This guide will provide a comprehensive overview of the available information on this compound and will draw upon the rich dataset of its isomer, (4-Chloro-2-methoxyphenyl)methanol, to offer predictive insights and comparative analysis for researchers in drug development and organic synthesis.

Core Identifiers and Chemical Properties

A precise understanding of a molecule's fundamental identifiers is paramount for any research endeavor. The following table summarizes the key identifiers for this compound and its extensively studied isomer.

| Identifier | This compound | (4-Chloro-2-methoxyphenyl)methanol |

| IUPAC Name | This compound | (4-Chloro-2-methoxyphenyl)methanol[1] |

| Synonyms | 2-Chloro-4-methoxybenzyl alcohol | 4-Chloro-2-methoxybenzyl alcohol[1] |

| CAS Number | Not readily available | 55685-75-1[1] |

| Molecular Formula | C₈H₉ClO₂ | C₈H₉ClO₂[1] |

| Molecular Weight | 172.61 g/mol | 172.61 g/mol [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)Cl)CO | COC1=C(C=CC(=C1)Cl)CO[1] |

| InChI Key | Not readily available | AXXPZAITCCIOIA-UHFFFAOYSA-N[1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzyl alcohols, such as this compound, is a cornerstone of organic synthesis, often serving as a precursor for more complex molecular architectures. A common and reliable method for the preparation of this class of compounds is the reduction of the corresponding benzaldehyde.

Experimental Protocol: Reduction of 2-Chloro-4-methoxybenzaldehyde

This protocol outlines a general procedure for the synthesis of this compound via the reduction of 2-Chloro-4-methoxybenzaldehyde. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, while Lithium aluminum hydride (LiAlH₄) is a more powerful, non-selective reducing agent[2][3].

Materials:

-

2-Chloro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄ reduction) or Diethyl ether/Tetrahydrofuran (for LiAlH₄ reduction)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure (using Sodium Borohydride):

-

Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-4-methoxybenzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (pH ~2-3) to neutralize the excess NaBH₄ and the borate esters.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add ethyl acetate to extract the product.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices:

-

Choice of Solvent: Methanol is a suitable solvent for NaBH₄ reductions as it is protic and helps in the hydrolysis of the intermediate borate ester. For the more reactive LiAlH₄, an aprotic solvent like diethyl ether or THF is essential to prevent its violent reaction with protic solvents.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the hydride reduction, preventing potential side reactions.

-

Acidic Work-up: The addition of acid serves to neutralize any unreacted hydride reagent and to hydrolyze the alkoxide intermediate to the final alcohol product[2].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the methoxy protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Strong C-O stretching vibrations around 1030-1250 cm⁻¹.

-

C-H stretching of the aromatic ring just above 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-Cl stretching absorption, typically in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak is expected due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the cleavage of the C-C bond adjacent to the oxygen to form a stable benzylic cation.

The mass spectrum for the isomer (4-Chloro-2-methoxyphenyl)methanol shows significant peaks at m/z values of 172 (M⁺), 137, and 141, which can be used as a reference for fragmentation analysis[1].

Applications in Research and Drug Development

Substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. The presence of both a chloro and a methoxy group on the aromatic ring of this compound offers unique electronic and steric properties that can be exploited in drug design and synthesis.

-

Building Block in Organic Synthesis: This compound can serve as a versatile building block. The hydroxyl group can be easily converted into other functional groups, such as halides or amines, or used as a point of attachment for constructing larger molecules. For instance, it can be a precursor for the synthesis of corresponding benzyl halides, which are excellent alkylating agents[4].

-

Role in Medicinal Chemistry: The chloro and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The chlorine atom can enhance metabolic stability and binding affinity through halogen bonding, while the methoxy group can modulate solubility and electronic properties[5]. These features make chloro- and methoxy-substituted phenyl rings desirable moieties in the design of new therapeutic agents. Isomers like (4-Chloro-2-methoxyphenyl)methanol are utilized in the synthesis of anti-inflammatory and analgesic drugs[6].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its isomers. The following information is based on the safety data for related compounds.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed[7] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] |

| Skin Corrosion/Irritation | Causes skin irritation[1][7] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |

| Eye Damage/Irritation | Causes serious eye irritation[1][7] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Respiratory Irritation | May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[7].

Diagrams

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

References

- 1. 4 Chloro-2-methoxybenzyl alcohol | C8H9ClO2 | CID 3549393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]

- 5. 2-Chloro-4-methoxybenzoic acid(21971-21-1) 1H NMR spectrum [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-4-methoxyphenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound (2-Chloro-4-methoxyphenyl)methanol. With the molecular formula C₈H₉ClO₂, this substituted benzyl alcohol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. This document moves beyond a simple presentation of data, offering in-depth interpretations grounded in established spectroscopic principles and comparative analysis with structurally related compounds. The causality behind spectral features is elucidated to provide a deeper understanding of the molecule's structure and electronic environment. Standardized protocols for data acquisition are also detailed to ensure reproducibility and validation.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted aromatic alcohol. The strategic placement of the chloro and methoxy groups on the benzene ring, along with the benzylic alcohol moiety, creates a unique electronic and structural environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and structural confirmation in any research or development pipeline.

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis that follows is based on established principles of chemical shift theory, spin-spin coupling, and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

|---|---|---|---|---|

| ~7.30 | d | 1H | H-6 | The proton ortho to the electron-withdrawing chloro group and the hydroxymethyl group is expected to be the most deshielded aromatic proton. |

| ~6.90 | d | 1H | H-3 | This proton is ortho to the chloro group and meta to the electron-donating methoxy group, leading to a moderate chemical shift. |

| ~6.85 | dd | 1H | H-5 | Positioned ortho to the strongly electron-donating methoxy group and meta to the chloro group, this proton experiences significant shielding. |

| ~4.70 | s | 2H | H-7 (CH₂OH) | Benzylic protons are deshielded by the aromatic ring and the adjacent oxygen atom. In similar structures like 2-methoxybenzyl alcohol, these protons appear around 4.69 ppm.[1] |

| ~3.80 | s | 3H | H-8 (OCH₃) | The chemical shift for methoxy group protons on an aromatic ring is typically in this region. For instance, the methoxy protons in 4-methoxybenzyl alcohol appear at 3.76 ppm.[2] |

| ~2.50 | br s | 1H | OH | The chemical shift of hydroxyl protons is variable and depends on concentration and solvent. The signal is often broad and may not show coupling. |

Causality of Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for small organic molecules due to its excellent solubilizing properties and the single residual solvent peak at 7.26 ppm, which does not typically interfere with the signals of the analyte.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their hybridization and electronic state.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

|---|---|---|

| ~158 | C-4 | The carbon atom directly attached to the strongly electron-donating methoxy group is expected to be the most deshielded aromatic carbon. In 4-methoxybenzyl alcohol, this carbon appears at 159.07 ppm.[2] |

| ~135 | C-2 | The carbon bearing the chloro group will be deshielded. |

| ~130 | C-6 | This aromatic CH carbon is adjacent to the hydroxymethyl group. |

| ~129 | C-1 | The ipso-carbon attached to the hydroxymethyl group. |

| ~115 | C-5 | Ortho to the electron-donating methoxy group, this carbon is shielded. |

| ~112 | C-3 | Ortho to the chloro group and meta to the methoxy group, this carbon is also shielded. |

| ~62 | C-7 (CH₂OH) | The benzylic carbon is deshielded by the attached oxygen. In 2-methoxybenzyl alcohol, this carbon resonates at 61.95 ppm.[1] |

| ~55 | C-8 (OCH₃) | The methoxy carbon typically appears in this region. For 4-methoxybenzyl alcohol, the signal is at 55.30 ppm.[2] |

Self-Validating Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Collect 16-32 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect 1024-2048 scans.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3500-3200 | Strong, Broad | O-H stretch | Characteristic of the hydroxyl group in an alcohol, broadened due to hydrogen bonding.[4] |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[5] |

| 2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the methylene (CH₂) and methyl (CH₃) groups.[4] |

| 1600, 1475 | Medium-Weak | Aromatic C=C stretch | These two bands are characteristic of the benzene ring.[5] |

| 1250 | Strong | Asymmetric C-O-C stretch | Indicative of the aryl-alkyl ether (methoxy group). |

| 1050 | Strong | C-O stretch | From the primary alcohol (CH₂-OH). |

| 850-800 | Strong | C-H out-of-plane bend | Suggestive of a 1,2,4-trisubstituted benzene ring.[6][7] |

| 800-600 | Strong | C-Cl stretch | Characteristic absorption for a chloroalkane.[4] |

Self-Validating Protocol: FTIR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 172/174 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M+ peak is characteristic of a compound containing one chlorine atom. |

| 155/157 | [M-OH]⁺ | Loss of the hydroxyl radical is a common fragmentation pathway for alcohols. |

| 141/143 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 137 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 109 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of benzene derivatives. |

Proposed Fragmentation Pathway of this compound

Caption: Proposed electron ionization fragmentation pathway for this compound.

Self-Validating Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic pattern of chlorine-containing fragments.

Conclusion

The spectroscopic data for this compound are highly informative and, when interpreted with a foundational understanding of chemical principles, provide unambiguous structural confirmation. The predicted ¹H and ¹³C NMR spectra map out the complete carbon-hydrogen framework, with the chemical shifts and coupling patterns reflecting the influence of the chloro, methoxy, and hydroxymethyl substituents. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum provides the molecular weight and a logical fragmentation pattern consistent with its structure. The protocols outlined herein provide a robust framework for the reliable and reproducible acquisition of these critical data, ensuring scientific integrity in research and development applications.

References

- 1. 2-Methoxybenzyl alcohol | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Solubility and Stability of (2-Chloro-4-methoxyphenyl)methanol

Introduction

(2-Chloro-4-methoxyphenyl)methanol is a substituted benzyl alcohol derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical structure, featuring a chlorinated and methoxylated aromatic ring with a primary alcohol functional group, dictates its physicochemical properties, which are crucial for its handling, formulation, and integration into synthetic pathways. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, based on established chemical principles and data from structurally analogous compounds. While direct experimental data for this specific molecule is limited, this document serves as a predictive resource and a methodological framework for researchers and drug development professionals.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₉ClO₂ | [2] |

| Molecular Weight | 172.61 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Based on substituted benzyl alcohols |

| Storage | Sealed in a dry environment at 2-8°C is recommended | [2] |

Part 1: Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups: the polar hydroxymethyl group (-CH₂OH), the moderately polar methoxy group (-OCH₃) and chloro group (-Cl), and the nonpolar benzene ring.

The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the overall molecule retains significant nonpolar character due to the substituted benzene ring. The methoxy group can slightly increase polarity and potential for hydrogen bonding compared to an unsubstituted ring.[3]

Predicted Solubility

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low | The hydrophobic character of the chlorinated benzene ring is expected to dominate over the single hydroxyl group, leading to poor aqueous solubility. |

| Methanol, Ethanol | Soluble | The alcohol functionality will interact favorably with other alcohols, and the organic backbone is compatible. |

| Polar Aprotic | ||

| DMSO, DMF | Soluble | These solvents are capable of dissolving a wide range of organic compounds.[4] |

| Acetonitrile | Moderately Soluble | Expected to be a suitable solvent, though perhaps less effective than DMSO or DMF. |

| Acetone | Soluble | A good general solvent for moderately polar organic molecules. |

| Nonpolar | ||

| Toluene, Hexanes | Sparingly Soluble to Insoluble | The polarity of the hydroxyl group will likely limit solubility in highly nonpolar solvents. |

| Dichloromethane | Moderately Soluble | The chloro-substituent may enhance compatibility with chlorinated solvents. |

Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the compound.

-

Analysis: Withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Part 2: Chemical Stability

The stability of this compound is a critical parameter for its storage and use. Degradation can be induced by several factors, including pH, oxidation, heat, and light. Forced degradation studies are essential to identify potential degradation products and pathways.[5]

Potential Degradation Pathways

-

Acidic/Basic Hydrolysis: While benzyl alcohols are generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to side reactions. Under strong acidic conditions, there's a possibility of ether cleavage of the methoxy group to form a phenol.[6]

-

Oxidation: The primary alcohol group is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde (2-chloro-4-methoxybenzaldehyde), while stronger oxidation could lead to the carboxylic acid (2-chloro-4-methoxybenzoic acid).[7]

-

Thermal Degradation: At elevated temperatures, decomposition may occur. The presence of a chloro-substituent might influence the degradation profile.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. The chloro and methoxy substituents may influence the photolytic stability.

Protocol for Forced Degradation Studies

This protocol provides a framework for investigating the stability of this compound under various stress conditions, in line with ICH guidelines.[8][9]

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60°C).[6][10]

-

Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and heat (e.g., at 60°C).

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the compound (in solid and solution form) to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals. The goal is to achieve 5-20% degradation.[6][9]

-

Sample Preparation for Analysis: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent damage to the HPLC column.[10]

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method that can separate the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.[5]

Analytical Methodologies

A robust analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or phosphoric acid) and acetonitrile or methanol is typically used for aromatic compounds.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 263 nm) is appropriate.[8]

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for substituted benzyl alcohols and chlorinated aromatic compounds should be followed.

-

Hazards: Likely to be an irritant to the skin and eyes. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.

-

Handling: Handle in a well-ventilated area to avoid breathing vapors or dust.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[11]

Conclusion

This guide provides a predictive but scientifically grounded framework for understanding the solubility and stability of this compound. The provided protocols offer a clear path for researchers to empirically determine these crucial parameters. By leveraging the knowledge of analogous structures and adhering to systematic experimental design, professionals in drug development and chemical synthesis can effectively handle and utilize this compound in their research endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. 334018-24-5|this compound|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. benchchem.com [benchchem.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Key Chemical Reactions of (2-Chloro-4-methoxyphenyl)methanol

Introduction

(2-Chloro-4-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a versatile and crucial intermediate in modern organic synthesis.[1] Its chemical architecture, featuring a chlorinated and methoxylated phenyl ring, provides a unique combination of reactivity and steric/electronic properties. The chloro group acts as a directing group and a potential site for further reactions, while the methoxy group influences the electron density of the aromatic ring, impacting the reactivity of the benzylic alcohol. These substituents are frequently employed in drug discovery to modulate a molecule's interaction with biological targets and to fine-tune its pharmacokinetic properties.[2][3][4] This guide offers an in-depth exploration of the core chemical transformations of this compound, providing both mechanistic insights and practical, field-proven protocols for researchers, chemists, and professionals in drug development.

Core Chemical Transformations

The reactivity of this compound is primarily centered around the benzylic hydroxyl group. This functional group can be readily oxidized, converted into a leaving group for substitution reactions, or undergo esterification. Understanding these transformations is key to leveraging this molecule as a strategic building block.

Oxidation to (2-Chloro-4-methoxyphenyl)carbaldehyde

The oxidation of the primary alcohol in this compound to its corresponding aldehyde is one of its most fundamental and useful reactions. The resulting aldehyde is a valuable synthon, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity.

Causality and Mechanistic Insight

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid, which can readily occur with strong, aqueous oxidants like chromic acid.[5] For a selective, high-yield conversion to the aldehyde, milder reagents are preferred. Pyridinium chlorochromate (PCC) is an exemplary choice. The reaction proceeds via the formation of a chromate ester intermediate. A subsequent E2-like elimination, facilitated by the pyridine base, removes a proton from the carbinol carbon, leading to the collapse of the intermediate and formation of the aldehyde and a reduced chromium species.[5] This anhydrous method effectively halts the reaction at the aldehyde stage.

Experimental Protocol: Selective Oxidation using PCC

Objective: To synthesize (2-Chloro-4-methoxyphenyl)carbaldehyde from this compound with high selectivity.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Celatom® or a similar filtering agent

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend Pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

To this stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

-

Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel topped with Celatom® to filter out the chromium byproducts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel to yield the pure aldehyde.

Visualization: Mechanism of PCC Oxidation

Caption: Mechanism of selective alcohol oxidation using PCC.

Conversion to (2-Chloro-4-methoxyphenyl)methyl Chloride

To utilize the carbon skeleton of this compound in nucleophilic substitution reactions, the hydroxyl group—a notoriously poor leaving group—must first be converted into a good leaving group. Halogenation, particularly chlorination, is a direct and efficient method to achieve this activation.

Causality and Mechanistic Insight

Thionyl chloride (SOCl₂) is a superior reagent for converting primary alcohols to alkyl chlorides.[5][6] The reaction mechanism avoids the harsh acidic conditions and potential carbocation rearrangements associated with using concentrated HCl.[6] The alcohol's oxygen atom first attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite ester. A base, such as pyridine (often added catalytically) or the displaced chloride ion, deprotonates the intermediate. The resulting alkyl chlorosulfite then decomposes in a step that can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism, yielding the alkyl chloride, sulfur dioxide, and hydrochloric acid as gaseous byproducts, which drives the reaction to completion.[5]

Experimental Protocol: Chlorination using Thionyl Chloride

Objective: To synthesize (2-Chloro-4-methoxyphenyl)methyl chloride, an activated intermediate for nucleophilic substitution.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Diethyl Ether or DCM

-

Pyridine (catalytic amount, optional)

Procedure:

-

In a flame-dried, three-necked flask fitted with a dropping funnel, reflux condenser, and a gas outlet leading to a trap (e.g., NaOH solution), dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Add thionyl chloride (1.1 - 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. A catalytic amount of pyridine can be added to the alcohol solution beforehand to neutralize the HCl byproduct.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

Gently reflux the mixture for 30-60 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and carefully pour it over crushed ice to quench any unreacted thionyl chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude (2-Chloro-4-methoxyphenyl)methyl chloride.

Visualization: Reaction with Thionyl Chloride

Caption: Conversion of the alcohol to an alkyl chloride.

Esterification Reactions

Esterification is a key reaction for converting this compound into esters, which can be target molecules themselves or serve as intermediates. The related 4-methoxybenzyl group is a well-known acid-labile protecting group for carboxylic acids, highlighting the utility of this transformation.

Causality and Mechanistic Insight

While direct Fischer esterification with a carboxylic acid under strong acid catalysis is possible, a more efficient and milder method involves reacting the alcohol with a more electrophilic carboxylic acid derivative, such as an acyl chloride.[6] This reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's nucleophilic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the ester. A weak base, like pyridine, is typically added to scavenge the HCl produced.

Experimental Protocol: Esterification with an Acyl Chloride

Objective: To form an ester from this compound and an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude ester product by column chromatography or recrystallization.

Visualization: Esterification Workflow

Caption: Step-by-step workflow for ester synthesis.

Summary of Key Reactions

| Reaction Type | Reagent(s) | Product Functional Group | Key Insight |

| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | Selective conversion without over-oxidation to the carboxylic acid. |

| Chlorination | Thionyl chloride (SOCl₂) | Alkyl Chloride | Activates the benzylic position for Sₙ2 reactions by creating a good leaving group. |

| Esterification | Acyl Chloride, Pyridine | Ester | Forms a stable C-O bond; useful for creating target molecules or protecting groups. |

References

(2-Chloro-4-methoxyphenyl)methanol as a chemical intermediate in synthesis.

An In-depth Technical Guide to (2-Chloro-4-methoxyphenyl)methanol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of chemical intermediates is paramount to the successful construction of complex molecular architectures. This compound, a substituted benzyl alcohol, emerges as a highly valuable and versatile building block. Its structure, featuring a reactive hydroxyl group and an electronically distinct aromatic ring, offers a unique handle for medicinal chemists and process developers to introduce the 2-chloro-4-methoxyphenyl moiety into target molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and practical applications, grounded in established chemical principles and safety protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol [1] |

| IUPAC Name | This compound |

| CAS Number | 55685-75-1[1] |

| Appearance | Typically a solid or oil (Varies by purity) |

Core Synthesis: From Aldehyde to Alcohol

The most direct and common route to this compound is through the selective reduction of its corresponding aldehyde, 2-chloro-4-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and operational simplicity.

The choice of reducing agent is critical and dictated by the desired balance of reactivity, selectivity, and cost. Sodium borohydride (NaBH₄) is often the reagent of choice in a laboratory setting due to its excellent functional group tolerance (it will not reduce esters or carboxylic acids), mild reaction conditions, and ease of handling compared to more potent hydrides like lithium aluminum hydride (LAH).

Caption: General workflow for the reduction of a benzaldehyde to a benzyl alcohol.

Experimental Protocol: Reduction of 2-chloro-4-methoxybenzaldehyde

-

Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

-

Dissolution: To the flask, add 2-chloro-4-methoxybenzaldehyde (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 0.2 M concentration). Stir until the aldehyde is fully dissolved.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) in small portions over 15-20 minutes, ensuring the internal temperature remains below 10 °C. The addition is exothermic and may cause bubbling.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Workup (Quenching): Carefully cool the flask again in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to quench the excess NaBH₄ and neutralize the sodium methoxide byproduct. Be cautious, as hydrogen gas evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

The Intermediate in Action: A Gateway to Molecular Complexity

This compound is not an end-product but a versatile intermediate. Its utility stems from the reactivity of the benzylic alcohol, which can be readily converted into other functional groups, serving as a linchpin in multi-step synthetic sequences. It is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.[2]

References

Commercial suppliers and availability of (2-Chloro-4-methoxyphenyl)methanol

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of (2-Chloro-4-methoxyphenyl)methanol

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides a detailed overview of the commercial landscape for this compound, a key chemical intermediate. It offers practical, field-proven insights into sourcing this compound, vetting suppliers, and establishing a robust incoming quality control (IQC) process to ensure the identity, purity, and consistency of the material, thereby safeguarding downstream research and development efforts.

Compound Profile: Precise Identification

Accurate identification is the foundational step in procurement. This compound is a distinct isomer, and it is critical to distinguish it from other positional isomers that may have similar names but different chemical properties and reactivity.

Key Identifiers:

-

Chemical Name: this compound

-

Synonym: 2-Chloro-4-methoxybenzyl alcohol

-

CAS Number: 334018-24-5[1]

-

Molecular Formula: C₈H₉ClO₂[1]

-

Molecular Weight: 172.61 g/mol [1]

-

Structure (SMILES): COC1=CC=C(CO)C(Cl)=C1[1]

It is imperative to use the CAS Number 334018-24-5 in all supplier inquiries and documentation to avoid accidental procurement of isomers such as (4-Chloro-2-methoxyphenyl)methanol (CAS 55685-75-1 or 90296-27-8)[2][3] or (5-Chloro-2-methoxyphenyl)methanol (CAS 7035-10-1).[4]

Commercial Availability and Supplier Landscape